4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane
Description
Properties
IUPAC Name |
4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-10-9-12(15-5-2-7-17-8-6-15)16-11(14-10)3-4-13-16/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUKBTXOYLCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane involves several steps. One common method includes the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane is in the field of medicinal chemistry. Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine structure often exhibit significant anticancer and antimicrobial properties.
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane have shown efficacy against various cancer cell lines by inducing apoptosis through kinase inhibition .
Biological Research
In biological studies, this compound has been investigated for its potential as a bioactive agent:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound may disrupt cancer cell growth and survival .
- Antimicrobial Properties : Research suggests that similar compounds possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
Material Science Applications
Beyond medicinal applications, 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane can also be explored in material science:
- Advanced Materials Development : The unique properties of this compound enable its use in synthesizing advanced materials with specific optical and electronic characteristics. Its heterocyclic structure can contribute to enhancing the performance of materials used in electronics and photonics .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Characterization : A study conducted by Velihina et al. synthesized a series of oxazolo[4,5-d]pyrimidines featuring diazepan moieties. These compounds were characterized using NMR spectroscopy and demonstrated promising anticancer activities against multiple cancer cell lines .
- Biological Evaluation : In vitro studies have shown that certain derivatives exhibit growth inhibitory effects with GI50 values ranging from 0.9 to 1.9 μM against various cancer cell lines. These findings underscore the therapeutic potential of such compounds in cancer treatment .
Mechanism of Action
The mechanism by which 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a signaling biomolecule that regulates immune cell functions . By inhibiting PI3Kδ, the compound can modulate cellular processes such as differentiation, proliferation, and survival .
Comparison with Similar Compounds
Morpholine vs. Oxazepane Derivatives
The elongated oxazepane ring may enhance solubility compared to morpholine derivatives due to increased polarity.
Substituent Effects at Position 5
The methyl group at position 5 in the target compound contrasts with the ethoxycarbonyl group in pyrazophos . While pyrazophos’s ethoxycarbonyl and phosphorothioate groups confer pesticidal activity, the methyl group in the target compound likely improves metabolic stability for pharmaceutical applications.
Comparison with Carboxamide Derivatives
Compound 8a () features a carboxamide group at position 3, which introduces hydrogen-bonding capabilities absent in the oxazepane derivative. This difference may influence target selectivity and solubility .
Research Findings and Trends
Position 7 Reactivity : Substitution at position 7 of pyrazolo[1,5-a]pyrimidines is highly reactive, enabling diverse derivatization (e.g., oxazepane, morpholine, phosphorothioate) .
Biological Relevance : Oxazepane and morpholine derivatives are prioritized in drug discovery due to their balanced lipophilicity and solubility, whereas pyrazophos’s phosphorothioate group restricts it to agrochemical use .
Synthetic Advancements : Ultrasound-assisted synthesis () and one-pot strategies () improve efficiency for carboxamide and phenyl-substituted derivatives, but oxazepane synthesis remains reliant on traditional substitution methods .
Biological Activity
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core fused with an oxazepane ring. The presence of the methyl group at position 5 of the pyrazolo[1,5-a]pyrimidine enhances its solubility and bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane |
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.28 g/mol |
| InChI Key | InChI=1S/C12H16N4O/c1-10-9... |
The biological activity of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane is primarily attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cell signaling pathways. For example, it has shown potential as an inhibitor of kinases that play a crucial role in cancer progression.
- Gene Expression Modulation : It can influence gene expression through interaction with transcription factors or other regulatory proteins.
- Cellular Effects : Related compounds have been observed to induce apoptosis in cancer cells and exhibit anti-inflammatory properties.
Biological Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant biological activities:
Anticancer Activity
In vitro studies have demonstrated that 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| Lung Carcinoma (A549) | XX.X | Cisplatin (47.2) |
| Breast Adenocarcinoma (MCF7) | XX.X | Fluorouracil (381.2) |
| Metastatic Colon Adenocarcinoma (LoVo) | XX.X | |
| Primary Colon Adenocarcinoma (HT29) | XX.X |
Note: Specific CC50 values for the compound need to be filled based on experimental data.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays against various pathogens, suggesting its potential as an antimicrobial agent.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their anticancer properties. One notable study highlighted the efficacy of a related oxazolo[5,4-d]pyrimidine derivative against multiple cancer cell lines. The compound demonstrated a CC50 significantly lower than that of traditional chemotherapeutics like fluorouracil and cisplatin while exhibiting lower toxicity to normal cells .
Q & A
Basic: What are the key synthetic routes for preparing 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane, and how can regioselectivity be ensured during cyclization?
The synthesis typically involves modular approaches:
- Pyrazolo[1,5-a]pyrimidine Core Formation : Cyclocondensation of aminopyrazoles with β-keto esters or enamines under acid/base catalysis (e.g., using hydrazine hydrate or silylformamidines) .
- Oxazepane Ring Introduction : Nucleophilic substitution or coupling reactions at position 7 of the pyrazolo[1,5-a]pyrimidine core. For example, reacting 7-chloro derivatives with 1,4-oxazepane precursors in solvents like 1,4-dioxane with potassium carbonate at 90–95°C (yields ~70%) .
- Regioselectivity Control : Use catalysts (e.g., novel additives like silylformamidines) or solvent polarity adjustments to favor 7-substitution over competing positions .
Basic: How should researchers approach the structural characterization of this compound, particularly distinguishing between regioisomers?
- NMR Analysis : Compare and NMR shifts of the pyrazolo[1,5-a]pyrimidine core (e.g., methyl groups at position 5 resonate at δ ~2.5 ppm) and oxazepane protons (δ ~3.5–4.5 ppm for morpholine-like rings) .
- Mass Spectrometry : Exact mass measurements (e.g., HRMS) confirm molecular formula, while fragmentation patterns differentiate regioisomers .
- X-ray Crystallography : Resolves ambiguities in substitution patterns, as demonstrated for structurally related pyrazolo[1,5-a]pyrimidines .
Advanced: What strategies are effective in optimizing reaction yield when introducing the 1,4-oxazepane moiety?
- Solvent and Base Optimization : Use polar aprotic solvents (e.g., 1,4-dioxane) with potassium carbonate to enhance nucleophilicity and minimize side reactions .
- Temperature Control : Moderate heating (90–95°C) balances reactivity and decomposition risks, achieving yields up to 70% .
- Protecting Groups : Temporarily block reactive sites on the pyrazolo[1,5-a]pyrimidine core during oxazepane coupling to prevent undesired substitutions .
Advanced: How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine core influence biological activity, and what in vitro assays are recommended for initial screening?
- Substituent Effects :
- Screening Assays :
Advanced: What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?
- HPLC-PDA/MS : Quantify impurities (e.g., regioisomers or oxidation byproducts) with reverse-phase C18 columns and gradient elution .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) combined with LC-MS to identify degradation pathways (e.g., oxazepane ring hydrolysis) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability during formulation .
Advanced: How can researchers resolve contradictions in reported biological activities of similar pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., compare 5-methyl vs. 5-Cl analogs) and correlate with activity trends .
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to validate direct binding to purported targets .
- Meta-Analysis of Literature : Cross-reference biological data with structural descriptors (e.g., LogP, polar surface area) to identify outliers .
Basic: What are the common pitfalls in the synthesis of the 1,4-oxazepane ring system, and how can they be mitigated?
- Ring-Opening Reactions : Avoid strong acids/bases that hydrolyze the oxazepane. Use mild conditions (e.g., NaHCO for workup) .
- Low Yields in Coupling Steps : Pre-activate the pyrazolo[1,5-a]pyrimidine core (e.g., as a chloro derivative) and use excess oxazepane precursor .
- Purification Challenges : Employ silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
